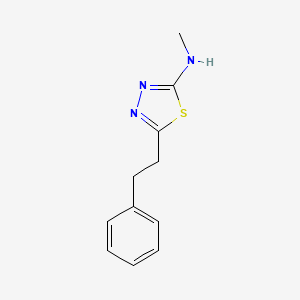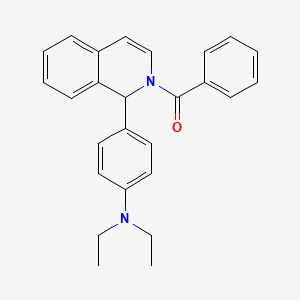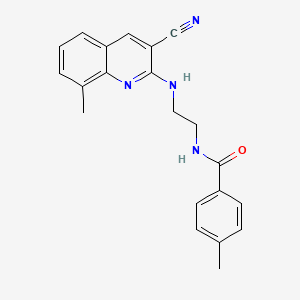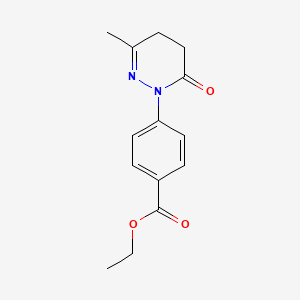
4-Ethenyl-1-propyldecahydroquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethenyl-1-propyldecahydroquinolin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system with an ethenyl group and a propyl group attached to it
准备方法
The synthesis of 4-Ethenyl-1-propyldecahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acid catalyst. This method allows for the formation of the quinoline ring system. Another approach involves the use of activated alkynes and aromatic amines, which undergo cyclization to form the desired quinoline derivative . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
化学反应分析
4-Ethenyl-1-propyldecahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives. Substitution reactions, such as halogenation or alkylation, can be performed using appropriate reagents and conditions to introduce new functional groups into the molecule .
科学研究应用
4-Ethenyl-1-propyldecahydroquinolin-4-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a fluorescent sensor due to its unique photophysical properties . In medicine, quinoline derivatives are known for their antimicrobial and antimalarial activities, making this compound a potential candidate for drug development . Additionally, in the industry, it can be used in the production of polymers and other materials with specific properties.
作用机制
The mechanism of action of 4-Ethenyl-1-propyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective as antimicrobial agents . The presence of the hydroxyl group allows for hydrogen bonding interactions, which can enhance its binding affinity to target molecules.
相似化合物的比较
4-Ethenyl-1-propyldecahydroquinolin-4-ol can be compared with other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline. While these compounds share a similar quinoline ring system, the presence of different substituents at various positions imparts unique chemical and biological properties. For instance, 4-hydroxyquinoline is known for its antimicrobial activity, whereas 2-hydroxyquinoline has been studied for its potential as a corrosion inhibitor . The unique combination of ethenyl and propyl groups in this compound makes it distinct and potentially useful for specific applications.
属性
CAS 编号 |
62233-86-7 |
|---|---|
分子式 |
C14H25NO |
分子量 |
223.35 g/mol |
IUPAC 名称 |
4-ethenyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C14H25NO/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15/h4,12-13,16H,2-3,5-11H2,1H3 |
InChI 键 |
SZZSWHVOQAQEAZ-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCC(C2C1CCCC2)(C=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


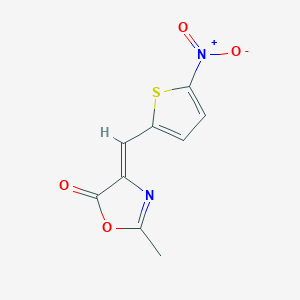
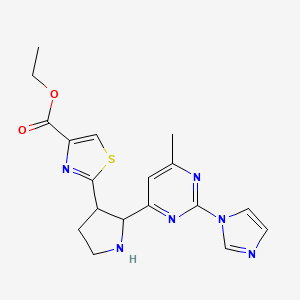
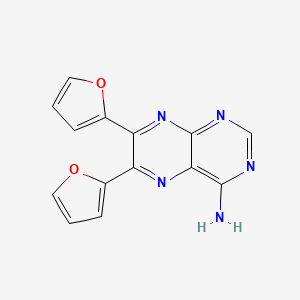
![Ethyl 4-(5-((7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl)furan-2-yl)benzoate](/img/structure/B12900443.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)
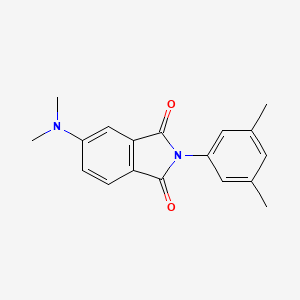

![2-[4-(4-Cyanophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B12900475.png)

